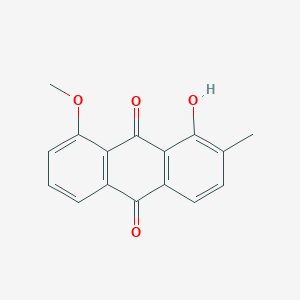
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione is a member of the anthraquinone family, characterized by its distinct structure featuring hydroxy and methoxy groups. This compound is known for its vibrant yellow crystalline appearance and is often isolated from natural sources such as the roots of Rubia yunnanensis . Its molecular formula is C16H12O5, and it has a significant role in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione typically involves several steps:
Starting Materials: The synthesis begins with toluene and phthalic anhydride.
Reaction Conditions: Toluene is heated with anhydrous aluminum chloride at 45-50°C. Phthalic anhydride is then added under controlled conditions.
Isolation: The reaction mixture is poured into a 10% sulfuric acid solution, followed by washing and separation.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The use of advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed are often intermediates used in dye and pigment industries.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various anthraquinone derivatives.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The primary mechanism by which 1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione exerts its effects involves the inhibition of 6-phosphogluconate dehydrogenase (6PGD). This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for cellular growth and proliferation. By inhibiting 6PGD, the compound can effectively reduce the growth of cancer cells and overcome drug resistance .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Known for its anti-inflammatory and antibacterial properties.
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Exhibits strong anticancer and antioxidant activities.
Chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione): Used in traditional medicine for its laxative and antimicrobial effects.
These compounds share a similar anthraquinone structure but differ in the position and type of substituents, which influence their biological activities and applications.
Eigenschaften
CAS-Nummer |
51996-00-0 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
1-hydroxy-8-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-7-10-13(14(8)17)16(19)12-9(15(10)18)4-3-5-11(12)20-2/h3-7,17H,1-2H3 |
InChI-Schlüssel |
NGMVQANAAHWVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


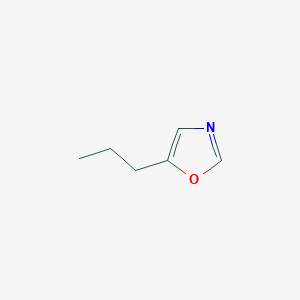
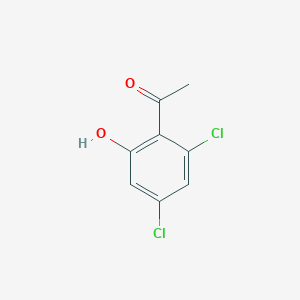




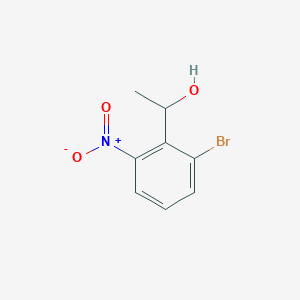
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
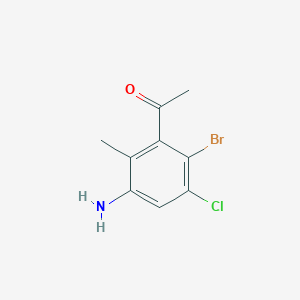
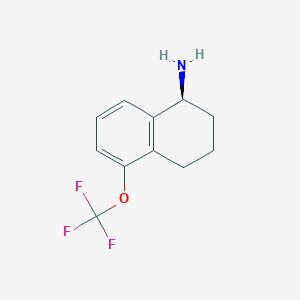
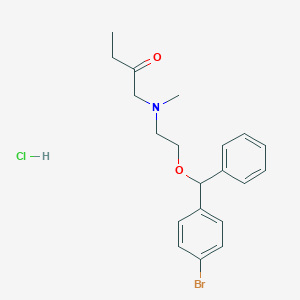


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
